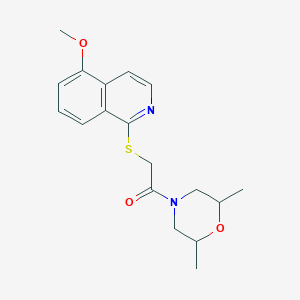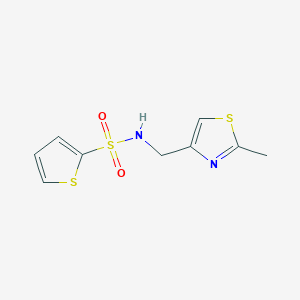![molecular formula C24H20N2O5 B2492803 9-(2,3,4-Trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-on CAS No. 899217-81-3](/img/new.no-structure.jpg)
9-(2,3,4-Trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(2,3,4-Trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is a complex organic compound that belongs to the class of benzochromeno pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties .
Wissenschaftliche Forschungsanwendungen
9-(2,3,4-Trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Potential use in the development of new antibacterial and anticancer drugs.
Industry: Could be used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to the class of benzopyrano[2,3-b]pyridines, which have been associated with a variety of biological activities, including antihistamine, anticancer, antibacterial, hypotensive, and antiasthmatic effects . .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,3,4-trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one typically involves the reaction of 1H-benzo[f]chromenes with aliphatic and aromatic amines. This reaction is often carried out under microwave irradiation to enhance the reaction rate and yield . The structures of the synthesized compounds are confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and NOESY .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
9-(2,3,4-Trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
10-Methyl-12-(4-hydroxyphenyl)-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-imine: Exhibits greater antibacterial activity against gram-negative bacterial species than ciprofloxacin and amoxicillin.
10-Anilino-9-alkyl-12-aryl-10,12-dihydro-11H-benzo[5,6]chromeno[2,3-d]pyrimidin-11-ones: Prepared using microwave irradiation and show significant biological activities.
Uniqueness
9-(2,3,4-Trimethoxyphenyl)-10H-benzo[5,6]chromeno[2,3-d]pyrimidin-11(12H)-one is unique due to its trimethoxyphenyl group, which enhances its biological activity and makes it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
899217-81-3 |
|---|---|
Molekularformel |
C24H20N2O5 |
Molekulargewicht |
416.433 |
IUPAC-Name |
14-(2,3,4-trimethoxyphenyl)-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12(17),13-heptaen-16-one |
InChI |
InChI=1S/C24H20N2O5/c1-28-19-11-9-15(20(29-2)21(19)30-3)22-25-23(27)17-12-16-14-7-5-4-6-13(14)8-10-18(16)31-24(17)26-22/h4-11H,12H2,1-3H3,(H,25,26,27) |
InChI-Schlüssel |
BZDHCEWQFPJMPK-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC5=CC=CC=C45)C(=O)N2)OC)OC |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(5-chloro-2-methylphenyl)-4-[4-(4-methoxypiperidin-1-yl)benzoyl]piperazine](/img/structure/B2492724.png)
![6-Chloro-N-[4-(1,3-dihydroisoindol-2-YL)-4-oxobutyl]pyridine-3-carboxamide](/img/structure/B2492727.png)










